(2-Aminoethyl)trimethylammonium chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Aminoethyl)trimethylammonium chloride hydrochloride can be synthesized through the reaction of trimethylamine with 2-chloroethylamine hydrochloride. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)trimethylammonium chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions typically occur in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds .
Scientific Research Applications
(2-Aminoethyl)trimethylammonium chloride hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Aminoethyl)trimethylammonium chloride hydrochloride involves its role as a quaternary ammonium salt. The compound contains a trimethylammonium cation and a chloride anion. The cation has a large hydrophobic surface area, making it an effective surfactant, while the anion’s strong affinity for water molecules makes it an excellent stabilizer. The interaction between the cation and anion forms an ionic bond, which is responsible for the compound’s surfactant and stabilizing properties .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloroethyl)trimethylammonium chloride
- Glycidyltrimethylammonium chloride
- (3-Carboxypropyl)trimethylammonium chloride
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- (2-Bromoethyl)trimethylammonium bromide
- (3-Bromopropyl)trimethylammonium bromide
- (3-Acrylamidopropyl)trimethylammonium chloride
Uniqueness
What sets (2-Aminoethyl)trimethylammonium chloride hydrochloride apart from similar compounds is its dual functionality as both a surfactant and a stabilizer. This unique combination of properties makes it highly versatile and valuable in various applications, from polymer synthesis to biochemical research .
Properties
CAS No. |
3399-67-5 |
---|---|
Molecular Formula |
C5H15ClN2 |
Molecular Weight |
138.64 g/mol |
IUPAC Name |
2-aminoethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C5H15N2.ClH/c1-7(2,3)5-4-6;/h4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VSZWLDAGOXQHNB-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCN.Cl.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCN.[Cl-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2-Aminoethyl)trimethylammonium chloride hydrochloride contribute to the properties of functionalized polymers?
A1: this compound serves as a cationic building block in the synthesis of polycationic polymers. [] When conjugated to polymer backbones, it introduces positively charged quaternary ammonium groups. These groups influence the polymer's charge density, aqueous solubility, and ability to interact with negatively charged molecules like DNA. [] For example, researchers utilized this compound to create a library of cationic polymethacrylamides. These polymers exhibited varying degrees of DNA complexation, highlighting the influence of this compound on polymer functionality. []
Q2: What are the analytical applications of this compound?
A2: this compound acts as a derivatizing agent in analytical techniques like mass spectrometry. [] It reacts with specific functional groups in target molecules, enhancing their detectability and enabling separation based on charge differences. For instance, researchers employed this compound to derivatize hydroxyl groups in HETEs (hydroxyeicosatetraenoic acids) for analysis via UHPLC-Q-TOF/MS. [] This derivatization step proved crucial for distinguishing metabolic profiles between healthy individuals and asthma patients. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.